2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
Overview
Description
2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO2 . It is a derivative of 2-Amino-2-(4-bromophenyl)acetic Acid and 2-(4-bromo-2-fluorophenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid group through an amino group .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure analysis of compounds related to 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride, such as fluorinated benzothiazolo imidazole compounds, have shown promising antimicrobial activity, indicating the potential for developing novel antimicrobial agents (Sathe et al., 2011).
- In another study, the synthesis, characterization, and crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were reported, highlighting the significance of structural analysis in understanding compound properties (Sapnakumari et al., 2014).
Chemical Reactivity and Applications
- Comparative DFT studies on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids provided insight into the electronic properties and potential chemical applications of these compounds (Srivastava et al., 2015).
- Research on the synthesis and in vitro anticancer activity of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid showcased the therapeutic potential of fluoro-substituted phenylacetic acids in cancer treatment (Liu Ying-xiang, 2007).
Material Science and Sensor Development
- The design and synthesis of a 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry demonstrated the versatility of fluorophenyl compounds in the development of novel materials and chemical sensors (Spjut et al., 2010).
- A study on covalently immobilized aminonaphthalimide as a fluorescent carrier for optical sensors revealed the potential of fluorophenyl derivatives in enhancing the sensitivity and stability of optical sensors for chemical detection (Niu et al., 2002).
properties
IUPAC Name |
2-amino-2-(4-bromo-2-fluorophenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJFFXNNAZTUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647092 | |
Record name | Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride | |
CAS RN |
1136881-78-1 | |
Record name | Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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